Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a molecular formula of and a molecular weight of approximately . It is classified within the family of benzofuran derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties .
The synthesis of Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be approached through several methods involving various starting materials and reaction conditions. One effective method includes the use of Vilsmeier reagent for activating carboxylic acid groups, resulting in the formation of benzofuran derivatives .
The molecular structure of Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate includes a benzofuran core substituted with various functional groups. The presence of a methoxy group and a chloro-fluoro phenyl moiety contributes to its chemical properties.
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
.GCNQGDODDFQHII-UHFFFAOYSA-N
.Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions typical for esters and heterocycles. These may include hydrolysis, nucleophilic substitutions, and coupling reactions with other aromatic compounds.
The mechanism of action for Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is not fully elucidated but is believed to involve interactions with specific biological targets, potentially influencing pathways related to inflammation and cell proliferation. The presence of the benzofuran structure is significant as it often correlates with biological activity in related compounds.
The compound exhibits characteristics typical of organic esters:
Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has potential applications in:
This compound exemplifies the rich chemical diversity found within benzofuran derivatives, offering numerous avenues for exploration in both synthetic chemistry and pharmacology.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2